molecular formula C12H12N2O2 B6145251 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 1480259-81-1

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No. B6145251
CAS RN: 1480259-81-1
M. Wt: 216.2
InChI Key:
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Description

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, also known as 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one-4-prop-2-enoyl, is a heterocyclic compound belonging to the class of benzodiazepines. It is a synthetic molecule that has been studied for its potential applications in the medical and pharmaceutical fields.

Mechanism of Action

The mechanism of action of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-oneahydro-1H-1,4-benzodiazepin-2-one-4-prop-2-enoyl is not fully understood. However, it is thought to act as an agonist of the γ-aminobutyric acid (GABA) receptor, which is responsible for mediating the inhibitory effects of GABA in the brain. By binding to this receptor, 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-oneahydro-1H-1,4-benzodiazepin-2-one-4-prop-2-enoyl is thought to modulate the activity of neurons in the brain, resulting in its anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-oneahydro-1H-1,4-benzodiazepin-2-one-4-prop-2-enoyl has been found to possess anticonvulsant, anxiolytic, sedative, and hypnotic properties. It has been shown to reduce anxiety and improve sleep in animal studies. Additionally, it has been found to possess anti-inflammatory and antinociceptive properties and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-oneahydro-1H-1,4-benzodiazepin-2-one-4-prop-2-enoyl has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that the compound is highly toxic and should be handled with care.

Future Directions

The potential applications of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-oneahydro-1H-1,4-benzodiazepin-2-one-4-prop-2-enoyl are vast and there are many possible future directions for research. These include further studies into its mechanism of action, its potential use as an anti-inflammatory and antinociceptive agent, and its potential use in the treatment of anxiety, depression, and other neurological disorders. Additionally, further studies could be conducted to explore the potential of the compound as a drug delivery system and its potential use in the development of novel therapeutic agents. Finally, further studies could be conducted to explore the potential of the compound as a potential tool for drug discovery and development.

Synthesis Methods

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-oneahydro-1H-1,4-benzodiazepin-2-one-4-prop-2-enoyl can be synthesized using a modified version of the Biginelli reaction. The Biginelli reaction is a three-component condensation reaction between an aldehyde, an α-keto ester, and urea in the presence of an acid catalyst. The reaction proceeds in three steps, starting with the condensation of the aldehyde and α-keto ester to form a β-keto ester. The β-keto ester then undergoes a dehydration reaction to form an α-hydroxy ester. Finally, the α-hydroxy ester undergoes a cyclization reaction with the urea to form the desired product.

Scientific Research Applications

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-oneahydro-1H-1,4-benzodiazepin-2-one-4-prop-2-enoyl has been studied for its potential applications in the medical and pharmaceutical fields. It has been found to possess anticonvulsant, anxiolytic, sedative, and hypnotic properties, making it a potential candidate for the treatment of anxiety, depression, and other neurological disorders. Additionally, it has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain types of cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves the condensation of 2-aminobenzophenone with ethyl acetoacetate followed by cyclization and subsequent reaction with acryloyl chloride.", "Starting Materials": [ "2-aminobenzophenone", "ethyl acetoacetate", "acryloyl chloride", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone (1.0 g) and ethyl acetoacetate (1.2 g) in ethanol (10 mL) and add sodium ethoxide (0.2 g). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and add hydrochloric acid (1 M) dropwise until the pH is acidic. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by dissolving it in ethanol (10 mL) and adding sodium hydroxide (0.2 g). Heat the mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture and acidify with hydrochloric acid (1 M) dropwise until the pH is acidic. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 5: Add acryloyl chloride (1.2 g) to the product in diethyl ether (10 mL) and stir at room temperature for 2 hours.", "Step 6: Wash the product with water (3 x 10 mL) and dry over anhydrous sodium sulfate. Purify the product by column chromatography using a mixture of diethyl ether and hexane as the eluent." ] }

CAS RN

1480259-81-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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